(2Z)-2-(isonicotinoylhydrazono)pentanedioic acid
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Overview
Description
(2Z)-2-(isonicotinoylhydrazono)pentanedioic acid is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(isonicotinoylhydrazono)pentanedioic acid typically involves the condensation reaction between isonicotinic acid hydrazide and a suitable dicarbonyl compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(isonicotinoylhydrazono)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted hydrazones.
Scientific Research Applications
(2Z)-2-(isonicotinoylhydrazono)pentanedioic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-2-(isonicotinoylhydrazono)pentanedioic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Hydrazide: A precursor in the synthesis of (2Z)-2-(isonicotinoylhydrazono)pentanedioic acid.
Hydrazones: A broad class of compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3O5 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8- |
InChI Key |
CCBSJXHUMYNUKH-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C(/CCC(=O)O)\C(=O)O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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